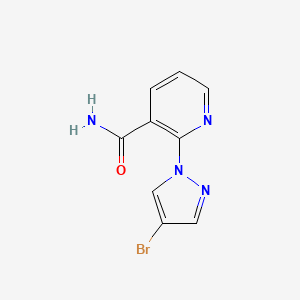
3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, GSK503, and is a selective inhibitor of the protein BRD4. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression.
作用機序
The mechanism of action of 3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide involves the inhibition of the protein BRD4. BRD4 plays a crucial role in the regulation of gene expression, and its inhibition by GSK503 results in the downregulation of genes that are involved in the development and progression of various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide are primarily related to its inhibition of BRD4. This inhibition results in the downregulation of genes that are involved in various disease processes, including cancer and inflammation. Additionally, GSK503 has been shown to reduce the formation of arterial plaques in animal models, suggesting that it may have potential applications in cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using 3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide in lab experiments is its specificity for the protein BRD4. This specificity allows for targeted inhibition of the protein, which can be useful in studying its role in various disease processes. However, one limitation of using GSK503 in lab experiments is its potential toxicity, as it has been shown to be toxic to certain cell types at high concentrations.
将来の方向性
There are several future directions for research on 3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide. One potential direction is the further investigation of its potential as a treatment for hematological malignancies, such as acute myeloid leukemia and multiple myeloma. Additionally, GSK503 has shown potential as a treatment for inflammatory diseases, such as rheumatoid arthritis, and further research in this area may be warranted. Another potential direction for future research is the investigation of the potential use of GSK503 in combination with other drugs, as it may have synergistic effects when used in combination with other inhibitors of gene expression.
合成法
The synthesis of 3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide involves a multi-step process that begins with the reaction of 4-methyl-3-pyridyl isothiocyanate with 4-aminobenzoyl chloride. This reaction results in the formation of 4-methyl-3-pyridyl carbamoyl benzoic acid, which is then treated with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminomethylbenzamide in the presence of a base to produce the final product.
科学的研究の応用
3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and cardiovascular disease. In cancer research, GSK503 has shown promising results as a potential treatment for hematological malignancies, such as acute myeloid leukemia and multiple myeloma. This compound has also been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, GSK503 has been investigated for its potential use in cardiovascular disease, as it has been shown to reduce the formation of arterial plaques in animal models.
特性
IUPAC Name |
3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-5-6-16-9-13(10)17-14(18)12-4-2-3-11(7-12)8-15/h2-7,9H,8,15H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSLUJMCAVJVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid](/img/structure/B7560552.png)

![[1-[4-[(3,5-Dinitrobenzoyl)amino]phenyl]imidazol-2-yl]-phenylphosphinic acid](/img/structure/B7560561.png)





![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)
![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)

![N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7560639.png)
![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4-dichlorophenyl)methanone](/img/structure/B7560646.png)
